AncestiM
Description
Historical Context and Evolution of Recombinant Stem Cell Factor Research
The understanding and utilization of Stem Cell Factor have evolved significantly since its initial identification. SCF, also recognized by synonyms such as kit ligand, mast cell growth factor, and steel factor, was characterized as a key hematopoietic cytokine. ashpublications.orgwikipedia.org Early insights into the biological importance of SCF and its receptor, c-Kit, were significantly advanced through the study of naturally occurring mutations in mice, specifically at the Sl locus (encoding SCF) and the W locus (encoding c-kit). ashpublications.org These genetic models provided fundamental evidence for the critical roles of SCF and c-Kit in various biological processes, including hematopoiesis.
The advent of recombinant DNA technology paved the way for the production of recombinant forms of various cytokines, including human and rodent SCF, in host systems like E. coli and Chinese hamster ovary (CHO) cells. google.com This technological advancement made it possible to produce sufficient quantities of purified SCF for extensive research and potential therapeutic applications. Recombinant human cytokines, with granulocyte colony-stimulating factor (G-CSF) being a prominent example, became cornerstones in therapeutic strategies aimed at mobilizing hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood. researchgate.netfishersci.ch The development of recombinant SCF, such as Ancestim, emerged as a logical step to potentially improve upon existing mobilization regimens by leveraging the known synergistic effects of SCF with other growth factors. nih.govresearchgate.netfishersci.chnih.gov
Fundamental Role of Stem Cell Factor in Hematopoiesis Research
Stem Cell Factor plays a fundamental and multifaceted role in the complex process of hematopoiesis, the formation of blood cellular components. It is recognized as an early-acting cytokine that is indispensable for both embryonic and adult hematopoiesis. ashpublications.orgciteab.com SCF exerts its biological effects by binding to and activating its cognate receptor, c-Kit (CD117), a transmembrane receptor tyrosine kinase expressed on the surface of hematopoietic stem and progenitor cells, as well as other cell types. nih.govcambridge.orgashpublications.orgwikipedia.org
The interaction between SCF and c-Kit triggers a cascade of intracellular signaling pathways crucial for the survival, proliferation, differentiation, adhesion, and functional activation of hematopoietic cells at various stages of development. nih.govcambridge.orgciteab.com Key downstream pathways activated by c-Kit signaling include the PI3K/AKT/mTOR pathway, which is vital for cell survival and growth, and the MAPK/ERK pathway, which promotes cell proliferation. nih.govcambridge.orgciteab.com The JAK/STAT pathway is also implicated in c-Kit-mediated signaling. cambridge.org
Within the bone marrow niche, the specialized microenvironment supporting hematopoiesis, SCF contributes significantly to the regulation, self-renewal, and maintenance of hematopoietic stem cells. wikipedia.org Furthermore, SCF demonstrates synergistic activity with other hematopoietic growth factors, including interleukins (IL-2, IL-3, IL-6, IL-7), G-CSF, and erythropoietin, to enhance the proliferation and differentiation of various myeloid and lymphoid progenitor cells. citeab.com This synergistic potential has been a key driver in exploring the combination of recombinant SCF with other growth factors in research and clinical settings.
Current Research Paradigms and Significance of this compound in Scientific Inquiry
Current research paradigms involving this compound primarily focus on its application in enhancing hematopoietic stem cell mobilization, particularly in the context of autologous peripheral blood progenitor cell transplantation. nih.govcambridge.orgresearchgate.netfishersci.ch this compound is utilized in combination with filgrastim (B1168352) (recombinant human G-CSF) with the aim of increasing the yield of collectible hematopoietic stem cells from the peripheral blood. nih.govcambridge.orgresearchgate.netfishersci.ch This approach is of particular significance for patients who are anticipated to mobilize poorly with G-CSF alone or who have experienced prior mobilization failures. cambridge.orgresearchgate.netfishersci.chashpublications.orgmedicines.org.au
Studies have investigated the efficacy of this compound in these challenging patient populations. A large retrospective analysis of compassionate use data from France (1998-2007) involving 513 poorly mobilizing patients demonstrated that the combination of this compound with filgrastim, sometimes alongside chemotherapy, allowed 31% of these patients to reach a target collection threshold of ≥ 2 x 10^6 CD34+ cells/kg. The median collected CD34+ cell yield in this cohort was 3.00 × 10^6 cells/kg. nih.gov Another analysis of French compassionate use data (1998–2004) in 372 patients with prior collection failures reported that an adequate autograft (>2x10^6 CD34+ cells/kg) was achieved in 40% of these patients following this compound administration. ashpublications.org While some studies have shown conflicting results regarding the added benefit of this compound compared to G-CSF alone, particularly in unselected patient populations, its role as a potential second-line agent for poor mobilizers is supported by some research. cambridge.orgresearchgate.netfishersci.chmedicines.org.auresearchgate.net A systematic review of randomized controlled trials noted that the addition of this compound to a regimen of cyclophosphamide (B585) and filgrastim resulted in an improved CD34+ cell yield in one study. nih.gov
The significance of this compound in scientific inquiry lies in its contribution to optimizing stem cell mobilization strategies, particularly for patients who face challenges with standard regimens. Research continues to explore the optimal combinations and patient populations that can benefit most from this compound-supported mobilization. The data from studies in previously failed mobilizers highlight this compound's utility in rescuing stem cell collection in a notable proportion of these patients. nih.govashpublications.org
The following table summarizes key findings from studies on this compound in hematopoietic stem cell mobilization:
| Study Cohort (Prior Mobilization Status) | This compound Combination | Percentage of Patients Reaching ≥ 2 x 10^6 CD34+ cells/kg Target | Median CD34+ Cell Yield (x 10^6/kg) | Reference |
| Poor Mobilizers (French Compassionate Use, 1998-2007, N=513) | Filgrastim ± Chemotherapy | 31% | 3.00 (Range: 0.03-39.50) | nih.gov |
| Prior Collection Failures (French Compassionate Use, 1998–2004, N=372) | Filgrastim ± Chemotherapy | 40% (for >2x10^6 CD34+ cells/kg) | 3.26 (Mean) | ashpublications.org |
Properties
CAS No. |
163545-26-4 |
|---|---|
Molecular Formula |
C10H7NO3 |
Synonyms |
AncestiM |
Origin of Product |
United States |
Molecular and Structural Biology Research of Ancestim
Recombinant Gene Cloning and Expression Systems for Ancestim Production
The production of recombinant proteins like this compound often utilizes microbial expression systems due to their simplicity and cost-effectiveness. researchgate.netsusupport.com Escherichia coli is a frequently chosen host for recombinant protein production due to its rapid growth, ease of genetic manipulation, and established expression strategies. researchgate.netboku.ac.atnih.govjmb.or.kr
The gene encoding human stem cell factor (SCF) has been cloned into expression vectors and transformed into E. coli for recombinant expression. researchgate.net High-level expression in E. coli can sometimes lead to the accumulation of the target protein in inclusion bodies, which are insoluble aggregates. boku.ac.atnih.gov While historically seen as a challenge, inclusion bodies can also be advantageous as they represent a high accumulation of the target protein and allow for efficient isolation and purification strategies without complex co-expression systems. boku.ac.at
Optimization of Prokaryotic Expression Systems for Soluble Recombinant Proteins
Optimizing prokaryotic expression systems, such as E. coli, for producing soluble recombinant proteins involves various strategies. These strategies aim to improve protein folding and prevent aggregation, which can occur when proteins are overexpressed. boku.ac.atyoutube.comnih.gov
Approaches to enhance soluble protein production in E. coli include adjusting expression conditions such as induction time and temperature, using different E. coli strains, and co-expressing chaperone proteins that assist in proper protein folding. nih.govjmb.or.krhuji.ac.il Modifying the gene sequence to optimize codon usage for the host organism can also significantly improve expression levels and solubility. jmb.or.kryoutube.comhuji.ac.il In some cases, protein engineering, such as mutating residues on the surface to create a more soluble protein or deleting hydrophobic regions, can be employed. huji.ac.ilnih.gov
Research has shown that even for proteins that are difficult to express as soluble forms in E. coli, optimized designs can lead to high expression levels. nih.gov
Strategies for Non-Glycosylated Recombinant Protein Synthesis
Escherichia coli expression systems are particularly suitable for the production of non-glycosylated recombinant proteins because bacteria lack the cellular machinery for glycosylation, a common post-translational modification in eukaryotic cells. researchgate.netnih.govjmb.or.krnih.gov this compound is a non-glycosylated protein produced in E. coli. creativebiomart.netwikipedia.org
For proteins where glycosylation is not essential for biological activity or where a non-glycosylated form is desired, E. coli offers a straightforward and cost-effective production route. jmb.or.krnih.gov While the absence of post-translational modifications like glycosylation can sometimes limit the use of E. coli for complex proteins, advancements in genetic engineering and synthetic biology are expanding its capabilities. nih.govjmb.or.kr Strategies such as expressing the protein without glycosylation sites or mutating these sites can be employed. nih.gov
Advanced Structural Characterization Methodologies for Recombinant Proteins
Characterizing the structure of recombinant proteins is crucial to ensure their quality, homogeneity, and biological activity. A range of advanced analytical techniques is employed for this purpose.
Spectroscopic Techniques for Higher-Order Protein Structure Analysis
Spectroscopic techniques are widely used to analyze the higher-order structure of proteins, including secondary, tertiary, and quaternary structures. redshiftbio.comresearchgate.net These methods provide information about the protein's folding and conformational stability.
Common spectroscopic techniques include:
Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure content (alpha-helices, beta-sheets, turns, and unordered structures) and monitor conformational changes. redshiftbio.comacs.org
Fourier Transform Infrared (FTIR) Spectroscopy: Provides information about protein secondary structure, particularly the amide I region of the spectrum. boku.ac.atredshiftbio.comresearchgate.net
UV-Vis Spectroscopy: Can be used to determine protein concentration and obtain information about aromatic amino acids. boku.ac.atvu.lt
Fluorescence Spectroscopy: Useful for studying protein folding, dynamics, and interactions. boku.ac.atvu.lt
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for determining high-resolution 3D structures of proteins, especially for peptides and proteins up to a certain size. redshiftbio.comsaromics.compreprints.org It can also be used for secondary structure analysis and comparability studies of biosimilars. saromics.compreprints.org
These techniques can be used individually or in combination to gain comprehensive insights into protein structure and dynamics. researchgate.net
Chromatographic and Electrophoretic Approaches for Purity and Homogeneity Assessment
Chromatographic and electrophoretic methods are essential for assessing the purity and homogeneity of recombinant protein preparations. These techniques separate proteins based on properties such as size, charge, and hydrophobicity.
Key techniques include:
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Separates proteins based on their molecular weight and is commonly used to assess purity and identify impurities. vu.ltnih.govresearchgate.net
HPLC (High-Performance Liquid Chromatography): Various modes of HPLC, such as Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion HPLC (SE-HPLC), are used. vu.ltnih.govresearchgate.net
RP-HPLC: Separates proteins based on hydrophobicity and is used to assess purity and identify related impurities or variants. vu.ltnih.govresearchgate.net
SE-HPLC: Separates proteins based on their size and is used to assess aggregation and determine molecular weight. vu.ltnih.govresearchgate.net
Capillary Electrophoresis (CE): Can be used for biosimilar comparability studies and protein separation. preprints.org
Isoelectric Focusing (IEF): Separates proteins based on their isoelectric point. preprints.org
These methods are routinely applied throughout the purification process to monitor purity and ensure the final product is homogeneous. vu.ltnih.govresearchgate.net For this compound, purity greater than 99% has been reported using SDS-PAGE and HPLC analysis. creativebiomart.net
Mass Spectrometry for Molecular Mass and Amino Acid Sequence Verification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass of proteins and verify their amino acid sequence. redshiftbio.comlibretexts.orgnih.gov
Applications of mass spectrometry in recombinant protein characterization include:
Molecular Weight Determination: MS provides accurate molecular mass measurements, which can be compared to the theoretical mass predicted from the amino acid sequence. redshiftbio.comvu.ltlibretexts.org
Peptide Mapping and Sequence Verification: Proteins can be enzymatically digested into smaller peptides, and the masses of these peptides are determined by MS. libretexts.orgnih.govcreative-proteomics.com This peptide mass fingerprint can be compared to theoretical peptide masses derived from the known sequence to confirm the protein's identity and verify the amino acid sequence. libretexts.orgnih.gov Tandem mass spectrometry (MS/MS) can further fragment peptides to obtain sequence information. libretexts.orgcreative-proteomics.comnih.gov
Identification of Post-Translational Modifications: MS can detect and identify post-translational modifications, although this compound is noted as being non-glycosylated when produced in E. coli. creativebiomart.netwikipedia.org
De Novo Sequencing: In cases where the protein sequence is unknown or needs verification without a database, de novo sequencing using tandem MS can be employed to directly infer the amino acid sequence from the fragmentation pattern. creative-proteomics.comresearchgate.net
HPLC coupled with mass spectrometry (HPLC/MS or HPLC/ESI-MS) is a common approach that combines the separation power of chromatography with the analytical capabilities of mass spectrometry for detailed protein analysis. vu.ltnih.govresearchgate.netnih.gov
Rational Design and Engineering of this compound Analogues and Fusion Proteins
Protein engineering is a powerful tool in the development of biopharmaceuticals like this compound, enabling improvements in protein stability and modulation of biological function nih.govresearchgate.net. This involves purposeful genetic modifications to protein molecules nih.gov. More sophisticated modifications can be achieved through the genetic fusion of two proteins nih.govresearchgate.net.
The synergistic activity observed when combining cytokines has promoted the development of fusion proteins fujifilm.comwikipedia.org. Fusion cytokines are attractive for therapeutic applications as their combined activity can enhance the effect of the separate components and may even confer novel functions fujifilm.com.
Development of Chimeric Cytokine Constructs for Enhanced Biological Activity
The concept of creating chimeric cytokine constructs involves combining components from different cytokines or their receptors to achieve enhanced or altered biological activity. In the context of hematopoietic growth factors like this compound (SCF) and granulocyte colony-stimulating factor (G-CSF), which exhibit synergistic effects on hematopoietic progenitors, the development of fusion proteins has been explored to leverage this synergy fujifilm.comwikipedia.org.
Research has focused on creating fusion proteins composed of human SCF and human G-CSF, often linked by a peptide linker fujifilm.comwikipedia.org. These heterodimeric proteins are expressed in E. coli fujifilm.comwikipedia.org. The design aims to ensure that the individual cytokine moieties within the fusion protein retain their activity fujifilm.comwikipedia.org.
Studies have characterized these G-CSF/SCF fusion proteins, assessing their purity and identity using techniques such as RP-HPLC, SDS-PAGE, HPLC/ESI-MS, and Western blot analyses fujifilm.comwikipedia.org. Size exclusion HPLC (SE-HPLC) has been used to determine their molecular weight and assess multimeric forms fujifilm.comwikipedia.org.
In vitro studies using cell proliferation assays have shown that these fusion proteins induce a dose-dependent proliferative response on cell lines responsive to SCF and/or G-CSF fujifilm.comwikipedia.org. For instance, at equimolar concentrations, some SCF-Lα-GCSF heterodimers have been shown to retain significant SCF monomer activity in promoting the proliferation of M-07e cells fujifilm.com.
In vivo studies have also been conducted to evaluate the biological activity of these fusion proteins. For example, the SCF-Lα-GCSF protein has exhibited biological activity in vivo, comparable to that of a combination of SCF and G-CSF, as measured by the increase in absolute neutrophil count in rats fujifilm.com.
The purification process for these fusion proteins typically involves steps such as solubilization of inclusion bodies, oxidative refolding, and chromatography (e.g., DEAE Sepharose FF) fujifilm.com. The yield and purity can be assessed at various stages. Table 1 presents representative data on the yield and purity of SCF-Lα-GCSF and GCSF-Lα-SCF proteins after different purification steps, illustrating the process of obtaining purified fusion proteins for further characterization and testing fujifilm.com.
Table 1: Yield and Purity of SCF-Lα-GCSF and GCSF-Lα-SCF after Purification Steps fujifilm.com
| Protein | Step | Yield (%) | Purity (RP-HPLC, %) |
| SCF-Lα-GCSF | Oxidative Refolding | - | 24.2 |
| GCSF-Lα-SCF | Oxidative Refolding | - | 35.8 |
| SCF-Lα-GCSF | DEAE Sepharose FF | 1.2 | >90 |
| GCSF-Lα-SCF | DEAE Sepharose FF | 1.4 | >90 |
Note: Yield is the recovered total amount as a percentage of the initial amount in inclusion bodies. Purity is determined by RP-HPLC.
Computational Modeling for Predictive Protein Engineering
For proteins like this compound and its potential analogues or fusion proteins, computational approaches can be applied at various stages of the design process. This includes predicting the effects of amino acid substitutions, designing linkers for fusion proteins, and modeling the interaction between the engineered protein and its receptor (c-Kit).
Computational modeling can facilitate the prediction of protein structure, which is crucial for understanding function and guiding modifications. Tools and workflows for modern protein design leverage artificial intelligence models for structure prediction and sequence design.
Furthermore, computational methods can be used to analyze the potential biological activity and stability of designed protein constructs in silico before experimental validation. Studies have computationally designed fusion proteins and analyzed their anti-tumor potential using bioinformatics tools, including constructing 3D models, assessing structural quality, and performing docking simulations to predict interactions with receptors. While specific detailed studies on computational modeling applied directly to this compound or its fusion proteins were not extensively found in the search results, the general principles and applications of computational protein engineering are highly relevant to the rational design and development of such molecules.
Receptor Biology and Signal Transduction Mechanisms
Investigation of Ancestim-c-Kit Receptor Binding Kinetics and Thermodynamics
This compound, as a recombinant human stem cell factor, acts as a ligand for the c-Kit receptor drugbank.comsemanticscholar.org. The interaction between SCF (the natural ligand, which this compound mimics) and c-Kit leads to receptor dimerization and increased autophosphorylation activity nih.gov. While specific detailed data tables on the binding kinetics and thermodynamics (such as association/dissociation rates or binding constants like Kd) of this compound directly were not extensively available in the search results, the mechanism involves the binding of the ligand to the extracellular domain of c-Kit, inducing conformational changes that promote dimerization and subsequent intracellular signaling wikidoc.orgnih.govuniprot.org. Studies on the soluble form of SCF indicate it can exist as a monomer and homodimer, with the dimer showing higher activity semanticscholar.org. The binding kinetics of fusion proteins involving SCF and the G-CSF receptor have been analyzed using techniques like TIRE, comparing them to monomeric SCF, suggesting methods exist for studying such interactions semanticscholar.org.
Elucidation of Intracellular Signaling Cascades Initiated by c-Kit Receptor Activation
Activation of the c-Kit receptor by this compound triggers multiple intracellular signaling pathways patsnap.comwikidoc.orgdrugbank.com. These cascades are vital for mediating the biological effects of c-Kit activation, including cell survival, proliferation, and differentiation in hematopoietic cells patsnap.comwikidoc.orgdrugbank.com. Key downstream pathways activated by c-Kit include the RAS/ERK, PI3-Kinase, Src kinase, and JAK/STAT pathways wikidoc.orgdrugbank.comnih.gov. The activation of these pathways is initiated by the autophosphorylation of tyrosine residues on the dimeric c-Kit receptor, which creates docking sites for various intracellular signaling molecules wikidoc.orgdrugbank.comnih.gov.
Analysis of RAS/ERK Pathway Activation in Cellular Models
The RAS/ERK (also known as MAPK/ERK) pathway is a significant signaling cascade activated downstream of c-Kit in hematopoietic cells patsnap.comwikidoc.orgdrugbank.comnih.gov. Activation of c-Kit leads to the transmission of signals via GRB2 and the activation of RAS, RAF1, and subsequently the MAP kinases MAPK1/ERK2 and/or MAPK3/ERK1 uniprot.orgdrugbank.com. This pathway plays a crucial role in promoting cell proliferation patsnap.com. Studies in hematopoietic stem cell (HSC)-like cell lines have shown that both ERK and protein kinase B (PKB)/Akt are activated by ligand-induced activation of the c-Kit receptor nih.gov. Interestingly, in these immature hematopoietic progenitor/stem cells, the activation of the MAPK pathway by c-Kit has been found to be dependent on the activation of phosphoinositide 3-kinase (PI3K) nih.govdiva-portal.org. This represents a potential signaling switch during differentiation, as in more committed hematopoietic precursors like mast cells, ERK activation by SCF is not PI3-kinase dependent nih.gov.
Exploration of PI3-Kinase Pathway Modulation
The PI3-Kinase (PI3K) pathway is another primary signaling route activated by c-Kit receptor engagement patsnap.comwikidoc.orgdrugbank.comnih.gov. This pathway is critical for cell survival and growth patsnap.com. Upon c-Kit activation, PI3K is recruited to the membrane and activated, often through interaction with adapter proteins that bind to phosphorylated tyrosine residues on the receptor uniprot.orgnih.gov. Activation of Class IA PI3K, which is implicated in hematopoiesis regulation, can be triggered by RTKs like c-Kit mdpi.com. The PI3K pathway, through its downstream effector AKT, promotes cell survival and growth patsnap.comuniprot.orgdrugbank.com. In hematopoietic progenitor cells, PI3K activity is required for viability and proliferation diva-portal.org. The c-Kit-mediated activation of the MAPK pathway has been shown to be dependent on PI3K activation in these immature cells nih.govdiva-portal.org.
Characterization of Src Kinase and JAK/STAT Pathway Involvement
Src family kinases (SFKs) are also activated downstream of c-Kit signaling wikidoc.orgdrugbank.comnih.govuniprot.org. SFKs play a key role in several signal transduction pathways involved in processes such as cell survival, proliferation, motility, and migration nih.gov. Studies have indicated that SFKs act directly downstream to mediate c-Kit's role in regulating processes like cutaneous axon density in sensory neurons, highlighting their importance in c-Kit-mediated functions nih.gov.
The JAK/STAT pathway is another cascade activated by c-Kit in hematopoietic cells wikidoc.orgdrugbank.comnih.gov. Interaction of SCF with c-Kit leads to the activation of STAT family members, including STAT1, STAT3, STAT5A, and STAT5B uniprot.orgdrugbank.com. The JAK/STAT pathway is implicated in cell proliferation, differentiation, and apoptosis nih.gov. Specifically, Janus kinase (Jak2) has been shown to associate with c-Kit, and SCF induces rapid and transient phosphorylation of Jak2 nih.gov. Furthermore, SCF activates the transcription factor Stat1, which then binds to specific DNA sequences, suggesting Stat1 is a component of the SCF signal transduction pathway nih.gov. Phosphorylated c-Kit can co-immunoprecipitate with Stat1 shortly after SCF stimulation, and the association is mediated by the Stat1 SH2 domain nih.gov.
Cross-Talk with Other Receptor Systems in Hematopoietic Cell Signaling Pathways
Signaling pathways in hematopoietic cells exhibit complex molecular and functional cross-talk mdpi.comnih.gov. While the search results primarily focused on the direct downstream pathways of c-Kit, the broader context of hematopoietic signaling involves intricate interactions between various receptor systems and their associated cascades. For example, the PI3K/Akt/mTOR pathway, activated by c-Kit, is known to have complex feedback loops and crosstalk with other signaling pathways mdpi.com. In the context of hematopoietic stem cells, the molecular cross-talk between HSCs and their niches, involving various signaling pathways, influences HSC decisions and hematopoietic homeostasis mdpi.com. While specific detailed examples of this compound-mediated cross-talk with other specific receptor systems were not prominently featured in the search results, the activation of major signaling hubs like PI3K, RAS/ERK, and JAK/STAT by c-Kit suggests potential points of convergence and interaction with pathways initiated by other cytokines and growth factors in the hematopoietic microenvironment patsnap.comwikidoc.orgdrugbank.comnih.govmdpi.commdpi.comnih.gov. For instance, SCF is used in combination with other growth factors like granulocyte colony-stimulating factor (G-CSF) to enhance stem cell mobilization, implying functional interaction, although the detailed molecular cross-talk mechanisms at the receptor level were not explicitly detailed patsnap.comwikipedia.org. The complexity of signaling networks in hematopoietic cells involves diverse modes of cross-talk and component sharing among pathways nih.gov.
Cellular and Developmental Biology Research
In Vitro Studies of Hematopoietic Progenitor Cell Proliferation and Differentiation
In vitro studies are fundamental to understanding the direct effects of AncestiM on hematopoietic progenitor cells, which are multipotent cells capable of differentiating into various blood cell types. These studies often assess the compound's influence on cell growth, survival, and lineage commitment outside the complex in vivo environment.
Colony-Forming Unit (CFU) assays are standard in vitro techniques used to quantify and characterize hematopoietic progenitor cells based on their ability to proliferate and differentiate into colonies of mature blood cells when cultured in semi-solid media containing appropriate growth factors. Common CFU types assessed include:
CFU-GM: Colony-Forming Unit-Granulocyte, Macrophage
BFU-E: Burst-Forming Unit-Erythroid
CFU-GEMM: Colony-Forming Unit-Granulocyte, Erythroid, Monocyte, Megakaryocyte
High Proliferative Potential-CFU (HPP-CFU): Representing more primitive progenitors.
Research utilizing CFU assays investigates how the presence of this compound in the culture medium affects the number and size of colonies formed from bone marrow or peripheral blood mononuclear cells. Studies compare colony formation in cultures with varying concentrations of this compound to control cultures without the compound or with standard growth factors alone.
Detailed Research Findings (Illustrative Data):
Studies have shown that this compound can influence the frequency and type of colonies formed. For example, some research indicates that this compound, when added to cultures, may increase the total number of CFUs or specifically enhance the formation of certain lineage-committed colonies like CFU-GM, while potentially having a different effect on BFU-E formation depending on the concentration and co-factors present.
Table 1: Illustrative CFU Assay Results with this compound (Data based on potential research findings described in text)
| Culture Condition | Total CFUs (per 10^5 cells) | CFU-GM (per 10^5 cells) | BFU-E (per 10^5 cells) |
| Control (Growth Factors) | 150 | 80 | 40 |
| This compound (Conc. X) | 220 | 130 | 35 |
| This compound (Conc. Y) | 180 | 95 | 50 |
Note: This table presents illustrative data types that might be generated from CFU assays investigating this compound's effects.
Flow cytometry is a powerful technique used to identify, quantify, and characterize cell populations based on the expression of specific surface or intracellular markers. In the context of hematopoietic research, it is widely used to analyze populations including Hematopoietic Stem Cells (HSCs) and Hematopoietic Progenitor Cells (HPCs), often identified by markers such as CD34.
CD34 is a transmembrane glycoprotein (B1211001) expressed on human HSCs and early multipotent and committed progenitors. Flow cytometric analysis involves staining cell samples (e.g., from bone marrow or peripheral blood) with fluorescently labeled antibodies specific to markers like CD34, CD38, Lin (lineage markers), CD90 (Thy-1), and CD45RA to define specific subsets (e.g., CD34+CD38-Lin- for HSC-enriched populations).
Research uses flow cytometry to assess the impact of this compound on the frequency and phenotype of these cell populations in vitro. For instance, studies might culture cells with this compound and then analyze the percentage or absolute number of CD34+ cells, or look at changes in co-expression of other markers indicative of differentiation or activation status.
Detailed Research Findings (Illustrative Data):
Flow cytometric studies have investigated whether this compound directly influences the maintenance or expansion of CD34+ cells in culture or affects their differentiation pathways as indicated by changes in marker expression profiles (e.g., loss of CD34, acquisition of lineage markers). Findings might show that this compound helps maintain a higher percentage of CD34+ cells in long-term cultures or influences the rate at which progenitors commit to specific lineages, as reflected by the expression of markers like CD13 (myeloid), CD14 (monocytic), or CD71 (erythroid).
Table 2: Illustrative Flow Cytometry Results on CD34+ Cells (Data based on potential research findings described in text)
| Culture Condition | % CD34+ Cells | Mean Fluorescence Intensity (MFI) of CD34 | % CD34+CD38- Cells |
| Control (Growth Factors) | 5.5 | 1500 | 0.8 |
| This compound (Conc. X) | 7.2 | 1650 | 1.1 |
| This compound (Conc. Y) | 6.0 | 1480 | 0.9 |
Note: This table presents illustrative data types that might be generated from flow cytometric analysis investigating this compound's effects on CD34+ populations.
Mechanistic Investigations of Hematopoietic Stem Cell Mobilization Processes
Beyond in vitro proliferation and differentiation, a significant area of research focuses on this compound's potential role in hematopoietic stem cell mobilization – the process by which HSCs and HPCs are released from the bone marrow into the peripheral blood. Understanding the mechanisms involved is crucial.
Hematopoietic stem cells reside in specialized microenvironments within the bone marrow, known as the HSC niche. The niche provides signals and interactions that regulate HSC quiescence, self-renewal, and differentiation. Mobilization involves disrupting the retention signals that anchor HSCs to the niche. Key interactions include:
Adhesion Molecules: Interactions between HSCs and stromal cells or the extracellular matrix (ECM), such as VLA-4 (Very Late Antigen-4, α4β1 integrin) binding to VCAM-1 (Vascular Cell Adhesion Molecule-1) on stromal cells, or αLβ2 integrin (LFA-1) binding to ICAM-1 (Intercellular Adhesion Molecule-1).
Chemokine Signaling: The SDF-1 (Stromal Derived Factor-1, CXCL12) / CXCR4 (CXC Chemokine Receptor 4) axis is a critical retention signal. SDF-1 is highly expressed in the bone marrow niche, and CXCR4 is expressed on HSCs, mediating their homing and retention.
Mechanistic studies investigate how this compound might interfere with these interactions. Research explores whether this compound modulates the expression levels of adhesion molecules or chemokines/receptors in either HSCs/HPCs or niche cells, or if it directly blocks the binding of these molecules. For example, studies might examine if this compound downregulates CXCR4 expression on CD34+ cells or disrupts the SDF-1 gradient in the bone marrow.
Granulocyte Colony-Stimulating Factor (G-CSF) is a widely used cytokine that promotes granulopoiesis and is a potent mobilizer of HSCs and HPCs into the peripheral blood. Research has extensively investigated the potential for this compound to synergize with G-CSF to enhance mobilization efficiency. Synergy in this context means that the combined effect of this compound and G-CSF is greater than the sum of their individual effects.
Studies in this area typically involve administering G-CSF and this compound, either alone or in combination, and assessing the resulting changes in peripheral blood cell counts, particularly the concentration of CD34+ cells, which serves as a surrogate marker for mobilized stem and progenitor cells.
Detailed Research Findings (Illustrative Data):
Numerous studies have reported synergistic effects between this compound and G-CSF. Findings suggest that the combination leads to significantly higher peak peripheral blood CD34+ cell counts compared to G-CSF alone. This synergy may result from this compound influencing different mobilization pathways than G-CSF, or by enhancing G-CSF's effects on niche disruption or progenitor cell proliferation/survival prior to mobilization. The kinetics of mobilization (e.g., time to peak CD34+ count) and the composition of the mobilized cell product (e.g., proportion of different progenitor types) can also be altered by the combination.
Table 3: Illustrative Peripheral Blood CD34+ Cell Mobilization Data (Synergy with G-CSF) (Data based on potential research findings described in text)
| Treatment Group | Peak Peripheral Blood CD34+ Cells (cells/µL) | Fold Increase vs. Baseline |
| Control | <1 | N/A |
| G-CSF Alone | 20 | ~20x |
| This compound Alone | 5 | ~5x |
| G-CSF + this compound | 60 | ~60x |
Note: This table presents illustrative data types showing potential synergistic effects observed in mobilization studies.
Hematopoiesis and mobilization are regulated by a complex network of cytokines. Research explores how this compound's effects interact with or are influenced by other key cytokines involved in these processes, such as Interleukin-8 (IL-8) and Flt3-ligand.
IL-8 (CXCL8): A chemokine known to affect neutrophil mobilization and potentially influence hematopoietic progenitors.
Flt3-ligand (Flt3L): A growth factor that stimulates the proliferation and differentiation of hematopoietic stem and progenitor cells, particularly lymphoid and dendritic cell progenitors, and contributes to mobilization.
Table 4: Illustrative Data on this compound Mobilization with Other Cytokines (Data based on potential research findings described in text)
| Treatment Group | Peripheral Blood CD34+ Cells (cells/µL) |
| This compound Alone | 5 |
| This compound + IL-8 | 7 |
| This compound + Flt3-ligand | 10 |
| This compound + G-CSF + IL-8 | 65 |
| This compound + G-CSF + Flt3L | 75 |
Note: This table presents illustrative data types showing how other cytokines might influence this compound's effects on mobilization, potentially in combination with G-CSF.
These research areas collectively contribute to understanding the fundamental biological activities of this compound on hematopoietic cells and its potential mechanisms of action, particularly in the context of modulating cell proliferation, differentiation, and mobilization from the bone marrow niche.
Research into Mast Cell Development and Activation Pathways
This compound, as a recombinant form of stem cell factor (SCF), acts as a growth and activation factor for mast cells. medicines.org.auhres.ca Mast cells originate from hematopoietic stem cells in the bone marrow and undergo maturation in peripheral tissues under the influence of factors including the c-Kit ligand (SCF). allergy.org.au The binding of this compound to the c-Kit receptor on immature mast cells and mast cell progenitors triggers receptor homodimerization and autophosphorylation at tyrosine residues. drugbank.com This activation leads to the engagement of several downstream signaling pathways.
Key signaling cascades activated by this compound-bound c-Kit in mast cells include the RAS/ERK, PI3-Kinase, Src kinase, and JAK/STAT pathways. drugbank.comwikidoc.org These pathways are instrumental in stimulating the proliferation, differentiation, and functional activation of mast cells. drugbank.com Studies have indicated that while mast cell activation can be mediated by various mechanisms, including IgE-mediated pathways, receptors like KIT can significantly influence the release of mediators by mast cells, potentially by activating or modulating these intracellular signaling pathways. psu.edunih.gov
Research findings highlight the direct impact of recombinant SCF on mast cell hyperplasia and functional activation in vivo. dntb.gov.ua This underscores the critical role of this compound and its target receptor in regulating mast cell populations and their responsiveness.
Studies on Melanocyte Proliferation and Pigment Production Pathways
The c-Kit receptor is also expressed on melanocytes and melanocyte progenitors (melanoblasts). medicines.org.auhres.cawikidoc.org this compound, by activating c-Kit, has been shown to stimulate melanocyte development and pigment production. medicines.org.auhres.ca SCF plays a crucial role in the localization, survival, and proliferation of melanocytes. wikidoc.org During development, SCF is believed to guide melanoblasts from the neural crest to their final locations in the epidermis. wikidoc.org In adult organisms, SCF continues to regulate the survival and proliferation of fully differentiated melanocytes. wikidoc.org
The activation of the c-Kit receptor by this compound in melanocytes also involves signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK, which are vital for cell survival and proliferation. patsnap.com Mutations in the c-Kit receptor can lead to decreased pigmentation, further illustrating the importance of this signaling axis in melanogenesis. wikidoc.org
The influence of this compound on melanocytes highlights its broader impact on cell lineages beyond the hematopoietic system, demonstrating its role in developmental processes related to pigmentation.
Table 1: Key Signaling Pathways Activated by this compound via c-Kit
| Signaling Pathway | Role in Cell Function (Mast Cells & Melanocytes) |
| RAS/ERK | Stimulates proliferation, differentiation, and activation. drugbank.comwikidoc.org Promotes cell proliferation. patsnap.com |
| PI3-Kinase (PI3K)/AKT/mTOR | Stimulates proliferation, differentiation, and activation. drugbank.comwikidoc.org Crucial for cell survival and growth. patsnap.com |
| Src kinase | Involved in the signaling cascade leading to proliferation, differentiation, and activation. drugbank.com |
| JAK/STAT | Involved in the signaling cascade leading to proliferation, differentiation, and activation. drugbank.comwikidoc.org |
Table 2: Observed Effects of this compound (SCF) on Mast Cells and Melanocytes
| Cell Type | Observed Effects of this compound (SCF) |
| Mast Cells | Growth and activation factor. medicines.org.auhres.ca Stimulates proliferation, differentiation, and activation. drugbank.com Promotes hyperplasia and functional activation in vivo. dntb.gov.ua |
| Melanocytes | Stimulates development and pigment production. medicines.org.auhres.ca Regulates localization, survival, and proliferation. wikidoc.org |
Preclinical Pharmacological and Toxicological Research Modalities
Preclinical Pharmacokinetic Modeling and Distribution Studies in Animal Models
Preclinical research utilizing non-human models has been fundamental in characterizing the pharmacokinetic profile of Ancestim. These studies show a dose-linear pharmacokinetic profile. drugbank.com Following subcutaneous administration, the compound exhibits an absorption half-life of 35 to 41 hours. drugbank.com Peak plasma concentrations, ranging from 3.6 to 13.7 ng/ml, are typically reached between 15 and 24 hours post-administration. drugbank.com In scenarios of multiple dosing, a steady state is achieved after 4 to 5 days of treatment. drugbank.com Distribution studies following intravenous administration indicate that this compound is found primarily in the plasma and kidneys, with a subsequent rapid clearance from all tissues. drugbank.com
| Parameter | Value | Notes |
|---|---|---|
| Absorption Half-Life (subcutaneous) | 35 - 41 hours | Follows a mean lag time of 2 hours. |
| Time to Peak Concentration (Tmax) | 15 - 24 hours | Associated with a dose range of 5-25 mcg/kg. |
| Peak Concentration (Cmax) | 3.6 - 13.7 ng/ml | Associated with a dose range of 5-25 mcg/kg. |
| Time to Steady State (multiple dosing) | 4 - 5 days | Time to reach equilibrium with repeated administration. |
Investigations into the clearance and elimination of this compound in non-human species have identified the primary pathways for its removal from the body. The apparent clearance rate for this compound is reported to be approximately 35-40 ml/h/kg. drugbank.com The predominant route of elimination is through renal excretion, with preclinical studies demonstrating that about 90% of the administered dose is excreted in the urine. drugbank.com Further analysis of the excreted substance shows that it is entirely composed of this compound that has been degraded into products of lower molecular weight. drugbank.com
The systemic bioavailability of this compound, which measures the fraction of the administered dose that reaches systemic circulation, has been evaluated in preclinical models. These studies have reported a bioavailability of greater than 60%. drugbank.com
Mechanistic Basis of Drug Interactions in Preclinical Systems
Preclinical research provides a basis for understanding how this compound may interact with other therapeutic agents. These interactions often involve alterations in the metabolic or excretory pathways of co-administered drugs.
Studies suggest that this compound may alter the excretion rate of various other compounds, potentially leading to higher serum levels and increased exposure. drugbank.com For instance, this compound may decrease the excretion rate of agents such as Antihemophilic factor (recombinant), PEGylated, Antithrombin III human, and Deutetrabenazine. drugbank.com Conversely, other drugs can influence the pharmacokinetics of this compound. Compounds like Antipyrine, Dexibuprofen, and Clozapine may decrease the excretion rate of this compound, which could result in a higher serum level. drugbank.com In contrast, a drug such as Conivaptan may increase the excretion rate of this compound, potentially leading to lower serum levels and reduced efficacy. drugbank.com
| Interacting Agent | Effect on Agent's Excretion Rate | Potential Clinical Outcome |
|---|---|---|
| Antihemophilic factor (recombinant), PEGylated | Decreased by this compound | Higher serum level |
| Antithrombin III human | Decreased by this compound | Higher serum level |
| Clove oil | Decreased by this compound | Higher serum level |
| Colistin | Decreased by this compound | Higher serum level |
| Antipyrine | Decreases this compound's excretion rate | Higher serum level of this compound |
| Dexketoprofen | Decreases this compound's excretion rate | Higher serum level of this compound |
| Conivaptan | Increases this compound's excretion rate | Lower serum level and potentially a reduction in efficacy of this compound |
Theoretical and Computational Approaches in this compound Research
In silico methods, including molecular docking and dynamics simulations, are powerful theoretical tools used in the early stages of drug design and research to provide valuable insights into molecular interactions. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule, such as this compound, when it binds to a specific receptor. nih.govpeerj.com This method analyzes the interaction of the ligand within the target site of a protein, using scoring functions to rank potential binding modes. nih.govpeerj.com
Following docking, molecular dynamics (MD) simulations can be employed to validate the stability of the predicted this compound-receptor complex. nih.gov MD simulations provide detailed information on the dynamic behavior of both the ligand and the protein over time, helping to evaluate the stability of key binding interactions with important residues at the catalytic site. nih.govresearchgate.net These computational approaches are instrumental in understanding the molecular basis of this compound's mechanism of action by identifying critical amino acids involved in the interaction and exploring the stability of the ligand-receptor complex. researchgate.net
Predictive Modeling of Protein Behavior and Intermolecular Interactions
The behavior and interactions of this compound, a recombinant-methionyl human stem cell factor (r-metHuSCF), are of significant interest in understanding its biological activity. hres.ca this compound is a 166 amino acid protein that typically exists as a noncovalently associated dimer. wikipedia.orgmedicines.org.au Produced in E. coli, it is non-glycosylated and has a monomeric molecular weight of approximately 18,500 daltons. wikipedia.orgmedicines.org.au The amino acid sequence of this compound is identical to the natural sequence predicted from human DNA sequence analysis, with the exception of an added N-terminal methionine. wikipedia.orgmedicines.org.au
This compound functions by binding to and activating the c-Kit receptor, a tyrosine kinase present on the surface of hematopoietic stem cells. patsnap.com This interaction triggers a cascade of intracellular signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation. patsnap.com
While detailed, specific predictive modeling studies on the protein behavior and intermolecular interactions of this compound are not extensively available in the public domain, the known mechanism of action provides a basis for computational modeling approaches. Such models would aim to elucidate the specific binding kinetics and conformational changes that occur upon the interaction of this compound with the c-Kit receptor.
Preclinical Pharmacological Findings
Preclinical studies have provided foundational knowledge of this compound's pharmacological profile. It acts as a hematopoietic growth factor, stimulating the proliferation, differentiation, and functional activation of hematopoietic progenitor cells. hres.cadrugbank.com This stimulation leads to an increase in circulating peripheral blood progenitor cells, such as CD34+, granulocyte-macrophage colony-forming units, and erythroid burst-forming units. drugbank.com Notably, this compound's effect on mobilizing peripheral blood progenitor cells is synergistic with granulocyte colony-stimulating factor (G-CSF), such as filgrastim (B1168352). patsnap.comdrugbank.comvu.lt
Preclinical pharmacokinetic data for this compound is summarized in the table below.
| Pharmacokinetic Parameter | Finding |
| Bioavailability (Subcutaneous) | >60% in preclinical studies. drugbank.com |
| Time to Peak Concentration (Subcutaneous) | 15-24 hours for a dose of 5-25 mcg/kg. drugbank.com |
| Peak Concentration (Subcutaneous) | 3.6-13.7 ng/ml for a dose of 5-25 mcg/kg. drugbank.com |
| Distribution | Primarily in plasma and kidneys, with rapid clearance from all tissues after intravenous administration. drugbank.com |
| Metabolism | Degraded into lower molecular weight products prior to excretion. hres.camedicines.org.audrugbank.com |
| Route of Elimination | Approximately 90% of the administered dose is excreted in the urine. hres.camedicines.org.audrugbank.com |
| Elimination Half-life | 2 to 5 hours. hres.camedicines.org.audrugbank.com |
| Apparent Clearance | Approximately 35-40 ml/h/kg. hres.camedicines.org.audrugbank.com |
Preclinical Toxicological Findings
Toxicological assessments of this compound have been conducted to establish its preclinical safety profile. In these studies, this compound was found to be non-genotoxic, showing no evidence of gene mutation or chromosomal damage. drugbank.com Furthermore, it did not demonstrate any adverse effects on fertility. drugbank.com In studies involving primates, severe anaphylactoid reactions were observed when high doses of this compound were administered via rapid intravenous injection. medicines.org.au However, these reactions were not seen with subcutaneous administration in toxicology studies. medicines.org.au
Advanced Analytical Methodologies for Ancestim Quantification in Research Matrices
Development and Validation of Immunoassays (e.g., ELISA) for Ancestim Detection in Biological Samples
Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are widely used for the detection and quantification of proteins like this compound in complex biological matrices such as serum and plasma. These methods leverage the specific binding of antibodies to the target protein, offering high sensitivity and throughput.
The development of a sensitive and specific ELISA for this compound involves generating antibodies that selectively bind to the protein. Validation of such an assay is critical to ensure its reliability and accuracy. Key validation parameters typically include specificity, sensitivity (limit of detection, LOD, and lower limit of quantification, LLOQ), accuracy, precision (intra- and inter-assay variability), and dilution linearity. nih.govnih.gov
While specific detailed research findings on the validation of this compound ELISAs were not extensively detailed in the search results, the principle of ELISA validation for protein quantification in biological samples is well-established. Studies on other proteins, such as human collectin 11, demonstrate the rigorous validation processes applied to ensure immunoassay performance. A validated sandwich ELISA for collectin 11, for instance, showed high sensitivity with a working range of 0.15–34 ng/ml, good reproducibility with intra- and inter-assay CVs below 10%, and acceptable dilution linearity and recovery (97.7–104%). nih.gov These parameters are indicative of the type of validation expected for a reliable this compound ELISA.
It has been noted that this compound was not quantifiable in rat urine using ELISA, suggesting degradation to lower molecular weight products prior to excretion in this matrix. medicines.org.auosdd.net This highlights the importance of considering sample matrix effects and potential protein degradation when applying immunoassay methods.
Application of Liquid Chromatography-Mass Spectrometry in Proteomic Research
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem MS (LC-MS/MS), is a powerful analytical technique extensively used in proteomic research for the identification and quantification of proteins and peptides. mdpi.comnih.govmdpi.com This method offers high specificity and the ability to analyze complex protein mixtures.
In the context of this compound, LC-MS can be applied for its identification and quantification in research matrices, potentially even allowing for the analysis of its degradation products or post-translational modifications if they were present in the recombinant form. The general workflow for LC-MS-based proteomics involves protein isolation, often followed by enzymatic digestion into peptides, separation of peptides by liquid chromatography, and then analysis by mass spectrometry. mdpi.comnih.gov
LC-MS/MS-based proteomics has demonstrated its capability in quantifying thousands of proteins simultaneously in biological samples, offering advantages over conventional antibody-based methods in certain aspects, such as the ability to detect and quantify both native proteins and post-translational modifications. mdpi.com While direct studies detailing the specific application of LC-MS for this compound quantification in research matrices were not prominently featured, the technique's general applicability to protein quantification in proteomics is well-documented. nih.govnih.govbioanalysis-zone.com For example, LC-MS/MS has been used for the comprehensive identification and quantification of proteins secreted by human adipose-derived mesenchymal stem cells. nih.gov
LC-MS-based quantitative proteomics approaches are becoming increasingly popular due to their growing capabilities for broad proteome coverage and good accuracy and precision in quantification. nih.gov Both label-free and stable isotope labeling techniques can be employed for relative quantification of peptides in global proteomic analyses. nih.gov
Standardization of In Vitro Bioassays for Functional Activity Assessment
In vitro bioassays are essential for assessing the functional activity of this compound, which is defined by its ability to stimulate hematopoietic progenitor cells. Standardization of these bioassays is crucial to ensure reproducible and comparable results across different studies and laboratories.
This compound's biological activity is measured by its specific activity, typically determined by a cell mitogenesis or cell proliferation assay. hres.camedicines.org.au These assays quantify the extent to which this compound stimulates the growth or proliferation of cells that express the c-KIT receptor, such as certain hematopoietic cell lines. drugbank.compeerj.com
Standardization of in vitro bioassays involves establishing reference standards, optimizing assay conditions (e.g., cell type, cell density, incubation time, this compound concentration range), and defining acceptance criteria for assay performance. sccwrp.org For example, a cell mitogenesis assay is used to determine the specific activity of this compound, with reported values ranging from 0.84 to 1.8 x 106 U/mg. hres.camedicines.org.au
Research findings indicate that this compound, as a single agent in vitro, shows limited colony-stimulating activity on hematopoietic progenitor cells but synergizes with other factors like G-CSF to enhance their activity. medicines.org.au This synergistic effect is often assessed in standardized co-culture bioassays. peerj.com
The development and optimization of in vitro bioassays for environmental monitoring of chemicals, while a different application, illustrate the general principles of bioassay standardization, including evaluating assay performance parameters like sensitivity and reproducibility, and conducting inter-laboratory comparisons. sccwrp.org For functional activity assessment of this compound, similar rigorous standardization is necessary to ensure that measured activity reliably reflects the protein's biological potency.
Data from studies using cell proliferation assays to assess the activity of fusion proteins involving SCF (this compound) demonstrate dose-dependent proliferative responses on relevant cell lines. peerj.com Such dose-response relationships are fundamental to standardized bioassays for quantifying the functional activity of this compound.
Future Directions and Emerging Research Avenues
Novel Applications of Recombinant Stem Cell Factor in Regenerative Medicine Research
Recombinant Stem Cell Factor plays a critical role in directing stem cell fate, making it indispensable for developing cell therapies and tissue engineering approaches. thermofisher.com Its ability to enhance cell growth, viability, and migration in multipotent cell lineages is key to its potential in regenerative medicine. nih.gov Research is exploring its use in promoting the survival and self-renewal of hematopoietic stem cells (HSCs) in vitro, which is significant for bone marrow and blood formation transplants. nih.gov
Studies indicate that Stem Cell Factor, in synergy with other cytokines like erythropoietin (EPO), interleukin-3 (IL-3), granulocyte-macrophage colony-stimulating factor (GM-CSF), and G-CSF, promotes the growth of multiple progenitor cells in various lineages. nih.gov This synergistic effect is being investigated to optimize cell expansion and differentiation protocols for diverse research and therapeutic applications. lucintel.com Furthermore, Stem Cell Factor is gaining prominence as an ancillary material in the manufacturing of cell and gene therapies, where its role in promoting the expansion and maintenance of HSCs is crucial for successful clinical translation. lucintel.com
The potential applications of Stem Cell Factor in regenerative medicine extend to areas like bone renewal, where it plays a critical role in supporting and regulating HSCs in the bone marrow niche. nih.gov Research is also exploring its role in the recovery of cardiac function following myocardial infarction by increasing the number of cardiomyocytes and vascular channels. rndsystems.com
Investigation of Ancestim's Role in Modulating Immune Responses Beyond Hematopoiesis
While primarily known for its role in hematopoiesis, research is beginning to investigate the broader impact of Stem Cell Factor, including this compound, on modulating immune responses. Stem cells, in general, are known to have immunomodulatory capacities, influencing inflammatory responses and promoting immune tolerance through the secretion of various factors. wjgnet.comopenaccessjournals.com
Although the full range of Stem Cell Factor's effects on immune modulation beyond its direct impact on hematopoietic cells is still being explored, the interplay between stem cells and the immune system is a significant area of research in regenerative medicine. wjgnet.comopenaccessjournals.com Understanding how Stem Cell Factor influences different immune cell populations and their functions could open new avenues for therapeutic interventions in inflammatory and autoimmune diseases. openaccessjournals.comnih.gov
Advancements in Recombinant Protein Engineering for Enhanced Research Tools
Advancements in recombinant protein engineering are crucial for developing enhanced research tools, including improved versions of Stem Cell Factor. Recombinant proteins, like this compound, are bioengineered molecules produced through genetic recombination techniques, allowing researchers to study cellular behavior and develop assays and cell therapies. thermofisher.com
Current trends in the production of recombinant human Stem Cell Factor include a growing demand for animal-free production to reduce the risk of adventitious agents and ensure consistency, particularly for clinical applications. lucintel.com There is also an increasing focus on achieving higher purity levels and greater biological activity, which is essential for consistent and reliable results in sensitive research experiments and for maximizing therapeutic efficacy. lucintel.com
Engineering efforts aim to identify specific structural regions of the Stem Cell Factor protein critical for its function, such as stimulating HSC expansion. plos.org By understanding these key regions, researchers can potentially engineer modified versions of Stem Cell Factor with enhanced activity or specificity for particular applications. plos.org
Challenges and Opportunities in Translational Research of Stem Cell Factors
Translating basic stem cell research into clinical applications faces multiple challenges, and these are also relevant to the translational research of Stem Cell Factors like this compound. One significant challenge is the scalability and reproducibility of producing enough cells or factors for therapeutic responses in a consistent and reliable manner. nature.com
Ensuring the safety and potential for clinical utility requires rigorous preclinical studies in appropriate in vitro and animal models, which must be subject to regulatory oversight. isscr.org The processing and manufacture of cell-based products, including those utilizing Stem Cell Factors, present unique challenges in ensuring their integrity, function, and safety for patient use. isscr.org
Despite these challenges, the rapid advances in stem cell research and related technologies present significant opportunities. The use of induced pluripotent stem cells (iPSCs) and the development of chemically defined 3D organoids offer novel platforms for disease modeling, drug screening, and delivering cell therapies. thermofisher.comnature.com Stem Cell Factor is a vital component in many of these advanced cell culture systems. thermofisher.com
Q & A
Basic Research Questions
Q. How should researchers formulate hypothesis-driven questions when investigating AncestiM's mechanism of action?
- Methodological Answer : Use the FINERMAPS framework to ensure questions are Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, and Specific. Begin by identifying gaps in existing literature (e.g., conflicting results on this compound's biochemical pathways) and frame questions that address these gaps. For example: "Does this compound modulate [specific pathway] in [cell type/model], and how does this interaction vary under [experimental conditions]?" Validate the question through pilot studies and peer feedback .
Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?
- Methodological Answer :
- Pre-registration : Document hypotheses, protocols, and analysis plans before experiments begin to reduce bias .
- Controls : Include positive/negative controls (e.g., known agonists/inhibitors of this compound’s target) and account for batch effects in reagents .
- Blinding : Use double-blind protocols in animal or clinical studies to minimize observer bias .
- Replication : Perform technical replicates (same sample, multiple assays) and biological replicates (different samples) .
Q. How can researchers optimize assay conditions for quantifying this compound's activity in vitro?
- Methodological Answer :
- Dose-response curves : Test this compound across a logarithmic concentration range (e.g., 1 nM–100 µM) to determine EC50/IC50 values.
- Time-course experiments : Assess activity at multiple time points (e.g., 0, 6, 12, 24 hours) to identify peak effects.
- Buffer compatibility : Validate assays in physiological pH and temperature conditions relevant to the target tissue .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound's efficacy across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Systematic review : Meta-analyze existing data to identify model-specific confounding factors (e.g., pharmacokinetic differences in vivo) .
- Mechanistic follow-up : Use knockout models or siRNA to isolate this compound’s primary targets in discordant systems .
- Cross-validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
Q. What statistical approaches are robust for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal (Hill equation) or biphasic models using tools like GraphPad Prism or R.
- Bootstrapping : Estimate confidence intervals for EC50/IC50 when sample sizes are small .
- Bayesian hierarchical modeling : Account for variability across experimental batches or labs .
Q. How can researchers integrate multi-omics data to elucidate this compound's polypharmacology?
- Methodological Answer :
- Pathway enrichment analysis : Use tools like GSEA or DAVID to identify overrepresented pathways in transcriptomic/proteomic datasets.
- Network pharmacology : Map this compound’s putative targets onto protein-protein interaction networks (e.g., STRING DB) to identify hub nodes .
- Machine learning : Train classifiers to predict off-target effects based on chemical similarity or binding affinity data .
Q. What strategies mitigate ethical challenges in clinical trials involving this compound?
- Methodological Answer :
- Risk-benefit analysis : Predefine stopping criteria for adverse events (e.g., hepatotoxicity thresholds) .
- Informed consent : Clearly communicate this compound’s investigational status and potential risks using non-technical language .
- Data safety monitoring boards (DSMBs) : Involve independent experts to review interim results .
Data Management & Validation
Q. How should researchers validate this compound's target engagement in complex biological systems?
- Methodological Answer :
- Chemical proteomics : Use affinity-based pulldowns with this compound-conjugated beads to isolate binding partners .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization after this compound treatment .
- Genetic validation : CRISPR/Cas9-mediated gene knockout to assess dependency on putative targets .
Q. What criteria establish causality in this compound's observed phenotypic effects?
- Methodological Answer : Apply Hill’s criteria for causation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
